molecular formula C10H12N4O2 B2530237 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione CAS No. 890091-79-9

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B2530237
CAS No.: 890091-79-9
M. Wt: 220.232
InChI Key: JABGUZODAZFOCH-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is an organic compound with a unique structure that combines an aminophenyl group with a triazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-aminophenylhydrazine with dimethyl acetylenedicarboxylate under controlled conditions. The reaction proceeds through a cyclization process, forming the triazolidine-dione ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazolidine-dione ring to a more reduced form.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazolidine-dione derivatives.

    Substitution: Nitro or sulfonated derivatives of the aminophenyl group.

Scientific Research Applications

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: A related compound with an aminophenyl group but lacking the triazolidine-dione moiety.

    1,2-Dimethyl-1,2,4-triazolidine-3,5-dione: Similar structure but without the aminophenyl group.

Uniqueness

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is unique due to the combination of the aminophenyl group and the triazolidine-dione ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABGUZODAZFOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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